molecular formula C17H23N5O2 B11260231 3-cyclopentyl-N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)propanamide

3-cyclopentyl-N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)propanamide

Cat. No.: B11260231
M. Wt: 329.4 g/mol
InChI Key: VNCXJNMZDKLOOO-UHFFFAOYSA-N
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Description

3-CYCLOPENTYL-N-{[1-(4-METHOXYPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]METHYL}PROPANAMIDE is a chemical compound with the molecular formula C16H23N3O2 It is known for its unique structure, which includes a cyclopentyl group, a methoxyphenyl group, and a tetrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-CYCLOPENTYL-N-{[1-(4-METHOXYPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]METHYL}PROPANAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting an appropriate nitrile with sodium azide under acidic conditions.

    Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be introduced through a nucleophilic substitution reaction.

    Formation of the Cyclopentyl Group: The cyclopentyl group can be introduced via a Grignard reaction or other suitable methods.

    Final Coupling: The final step involves coupling the intermediate compounds to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-CYCLOPENTYL-N-{[1-(4-METHOXYPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]METHYL}PROPANAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

3-CYCLOPENTYL-N-{[1-(4-METHOXYPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]METHYL}PROPANAMIDE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-CYCLOPENTYL-N-{[1-(4-METHOXYPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]METHYL}PROPANAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 3-CYCLOPENTYL-N-[(4-METHOXYPHENYL)METHYL]PROPANAMIDE
  • 3-CYCLOPENTYL-N-[1-(4-METHOXYPHENYL)ETHYL]PROPANAMIDE

Uniqueness

3-CYCLOPENTYL-N-{[1-(4-METHOXYPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]METHYL}PROPANAMIDE is unique due to the presence of the tetrazole ring, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C17H23N5O2

Molecular Weight

329.4 g/mol

IUPAC Name

3-cyclopentyl-N-[[1-(4-methoxyphenyl)tetrazol-5-yl]methyl]propanamide

InChI

InChI=1S/C17H23N5O2/c1-24-15-9-7-14(8-10-15)22-16(19-20-21-22)12-18-17(23)11-6-13-4-2-3-5-13/h7-10,13H,2-6,11-12H2,1H3,(H,18,23)

InChI Key

VNCXJNMZDKLOOO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2C(=NN=N2)CNC(=O)CCC3CCCC3

Origin of Product

United States

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